molecular formula C22H23N3O3S2 B2951884 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 392238-91-4

2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2951884
M. Wt: 441.56
InChI Key: LPTQPNVWSSLZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide' involves the reaction of 4-methylbenzenesulfonyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the intermediate 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, which is then reacted with benzoyl chloride to form the final product.

Starting Materials
4-methylbenzenesulfonyl chloride, 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine, benzoyl chloride

Reaction
Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in dichloromethane at 0-5°C under stirring. The reaction mixture is stirred for 2 hours at room temperature and then filtered to obtain the intermediate 2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide as a white solid., Step 2: To a solution of the intermediate in dichloromethane, benzoyl chloride is added dropwise at 0-5°C under stirring. The reaction mixture is stirred for 2 hours at room temperature and then filtered to obtain the final product '2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide' as a white solid.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-7-10-16(11-8-14)30(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(2)13-20(19)29-22/h3-8,10-11,15,25H,9,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTQPNVWSSLZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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